Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate
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Overview
Description
Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate is a complex organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
The synthesis of Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved by reacting phthalic anhydride with hydrazine to form phthalazinone.
Amination: The phthalazinone is then reacted with 2-methylaniline to introduce the 2-methylphenylamino group.
Esterification: Finally, the compound is esterified with ethyl benzoate under acidic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of inflammatory enzymes or interact with neuroreceptors to provide neuroprotective effects .
Comparison with Similar Compounds
Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate can be compared with other phthalazine derivatives and similar compounds:
Phthalazinone derivatives: These compounds share the phthalazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are also studied for their medicinal properties.
Quinazoline derivatives: These compounds are structurally related and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-methylanilino)phthalazin-1-yl]benzoate |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-24(28)18-14-12-17(13-15-18)22-19-9-5-6-10-20(19)23(27-26-22)25-21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3,(H,25,27) |
InChI Key |
ZTXFNBAGEIFRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C |
Origin of Product |
United States |
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